molecular formula C21H25NO4 B2955486 ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate CAS No. 859862-25-2

ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate

Cat. No.: B2955486
CAS No.: 859862-25-2
M. Wt: 355.434
InChI Key: MZLNIPRGKJJYTC-UHFFFAOYSA-N
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Description

Ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a piperidine ring with a chromen moiety, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

Ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive compound with various biological effects.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the chromen moiety, followed by the introduction of the piperidine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is also becoming more common in industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more highly oxidized derivative, while reduction could yield a more saturated compound.

Mechanism of Action

The mechanism by which ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Coumarin derivatives: These compounds share the chromen moiety and have similar biological activities.

    Piperidine derivatives: These compounds feature the piperidine ring and are known for their diverse pharmacological properties.

The uniqueness of this compound lies in its combination of these two moieties, which may result in synergistic effects and novel biological activities.

Properties

IUPAC Name

ethyl 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-2-25-21(24)14-6-8-22(9-7-14)13-17-12-20(23)26-19-11-16-5-3-4-15(16)10-18(17)19/h10-12,14H,2-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLNIPRGKJJYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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